molecular formula C14H21NO3 B2385024 tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate CAS No. 2241128-91-4

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate

Cat. No.: B2385024
CAS No.: 2241128-91-4
M. Wt: 251.326
InChI Key: OQASDNWAOBMNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate is a high-value spirocyclic chemical building block designed for pharmaceutical research and development. This compound features a spiro[4.5]decane scaffold, a three-dimensional structure that is increasingly prominent in modern drug discovery due to its ability to improve target binding, modulate physicochemical properties, and enhance structural novelty compared to planar aromatic systems . The molecule integrates a Boc-protected amine, crucial for peptide synthesis and protecting group strategies, and a 3-oxo-1-ene motif within the spirocyclic framework, offering versatile sites for further synthetic modification. Spirocyclic compounds of this class are recognized for their application in the synthesis of biologically active molecules. Research into similar spirothiazolidinone-based frameworks has identified compounds with specific activity against influenza A/H3N2 virus, functioning as hemagglutinin (HA)-mediated fusion inhibitors by preventing the conformational change of the HA protein at low pH . This suggests potential avenues for your research in antiviral agent development. The rigid, three-dimensional nature of this spirocyclic scaffold makes it an excellent candidate for probing specific protein pockets and for use in fragment-based drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-oxo-7-azaspiro[4.5]dec-3-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h5,7H,4,6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQASDNWAOBMNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate typically involves the condensation of ethyl nipecotate with 2-furaldehyde, followed by oxidation using manganese dioxide to form a β-keto ester. This intermediate is then reacted with hydrazine hydrate to yield the final spirocyclic compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can result in various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Spiro System Substituents/Functional Groups Synthesis Method Key Applications/Reactivity References
tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate (Target Compound) [4.5]decane 3-oxo, Boc Condensation with hydrazine hydrate* Pharmaceutical intermediate [Inferred]
tert-Butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate [4.5]decane 1-(furan-2-yl), 4-oxo, triaza Suzuki coupling of bromo-substituted precursor Cross-coupling reactions, heterocycle synthesis
tert-Butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate [4.5]decane 1-(5-bromofuran-2-yl), 4-oxo, triaza Bromination of furan-substituted precursor Suzuki-Miyaura coupling intermediates
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate [3.5]nonane 1-oxo, diaza Not specified Lab-scale chemical, hazardous (H302, H315)
tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate [4.5]decane 2,4-dioxo, triaza Not specified Specialty chemical (storage: 2–8°C)

Key Observations :

Spiro Ring Size: The [4.5]decane system (common in most analogs) provides greater conformational flexibility compared to the smaller [3.5]nonane system, which may exhibit higher ring strain .

Functional Groups: The 3-oxo group in the target compound distinguishes it from analogs with 4-oxo or dioxo groups, altering electronic properties and reactivity (e.g., nucleophilic attack at the ketone). Bromo- or furyl-substituted analogs (e.g., 1-(5-bromofuran-2-yl)) are tailored for cross-coupling reactions, unlike the target compound’s 3-oxo group, which may favor condensation or reduction reactions .

Physicochemical Properties

  • ¹H NMR : Resonances for furyl protons (δ 6.5–7.2 ppm) and Boc tert-butyl groups (δ 1.4–1.5 ppm) .
  • IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) for oxo and Boc groups .

Biological Activity

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate is a spirocyclic compound notable for its unique structural characteristics and potential biological activities. This article reviews the synthesis, chemical properties, biological mechanisms, and research findings related to this compound, emphasizing its applications in medicinal chemistry and biological research.

The synthesis of this compound typically involves the condensation of ethyl nipecotate with 2-furaldehyde, followed by oxidation using manganese dioxide to yield a β-keto ester. This intermediate is then reacted with hydrazine hydrate to produce the final compound .

Chemical Structure:

  • Molecular Formula: C14H21NO3
  • Molecular Weight: Approximately 255.31 g/mol
  • InChI Key: OQASDNWAOBMNEK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure facilitates its binding to unique sites, which can modulate the activity of various biological pathways .

Biological Activity

Research indicates that compounds with similar spirocyclic structures often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial effects against various pathogens.
  • Cytotoxicity: Investigations into the cytotoxic properties reveal that the compound may induce apoptosis in cancer cell lines.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antibacterial Evaluation

A study conducted on azaspiro analogs demonstrated that derivatives of tert-butyl 3-oxo-7-azaspiro[4.5]dec-1-ene exhibited promising antibacterial activity against resistant strains of bacteria . The structure-function relationship highlighted the importance of the spirocyclic framework in enhancing bioactivity.

Study 2: Cytotoxic Effects

In vitro assays revealed that tert-butyl 3-oxo-7-azaspiro[4.5]dec-1-ene exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent . Further research is necessary to elucidate the specific mechanisms involved in inducing cell death.

Study 3: Enzyme Interaction Studies

Research focused on enzyme interactions indicated that this compound could act as a competitive inhibitor for key metabolic enzymes, thereby influencing cellular signaling pathways . This finding opens avenues for further exploration in drug design targeting metabolic disorders.

Comparison with Related Compounds

The biological activity of tert-butyl 3-oxo-7-azaspiro[4.5]dec-1-ene can be compared with other spirocyclic compounds:

Compound NameStructure TypeNotable Biological Activity
tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decaneSpirocyclicAntimicrobial
tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decaneSpirocyclicAnticancer
tert-butyl 2-oxo-7-azaspiro[3.5]nonaneSpirocyclicEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • A common approach involves multi-step reactions, starting with TFA-mediated deprotection of intermediates (e.g., removal of a tert-butyloxycarbonyl group) followed by cyclization using bases like potassium tert-butoxide in anhydrous THF at controlled temperatures (e.g., -70°C to room temperature) .
  • Example protocol:
StepReagents/ConditionsPurpose
1TFA in DCM, 0°C → RTBoc deprotection
2KOtBu, THF, -70°CSpirocyclic ring formation
3Silica gel chromatography (80% EtOAc/hexanes)Purification
  • Yield optimization requires strict control of solvent polarity, temperature, and stoichiometry to minimize diastereomer formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this spirocyclic compound?

  • Methodology :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 450 [M+H₂O]⁺) and fragmentation patterns .
  • HPLC : Retention time analysis (e.g., 0.90 minutes under SQD-FA05 conditions) ensures purity and identifies by-products .
  • NMR : ¹H/¹³C NMR resolves spirocyclic conformation and keto-enol tautomerism at the 3-oxo position. Diastereomers require advanced 2D techniques (COSY, NOESY) .

Q. What are the safety protocols for handling and storing this compound in laboratory settings?

  • Methodology :

  • Handling : Use nitrile gloves, avoid skin/eye contact, and work in a fume hood to prevent inhalation of vapors. Electrostatic discharge precautions are mandatory .
  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar). Avoid incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How do reaction mechanisms differ for oxidation and reduction pathways involving the 3-oxo group?

  • Methodology :

  • Oxidation : The 3-oxo group can be further oxidized to carboxylic acids using KMnO₄/H₂SO₄, but overoxidation risks ring-opening. Controlled conditions (e.g., CrO₃ in acetone) preserve the spirocyclic core .
  • Reduction : NaBH₄ selectively reduces the 3-oxo group to a hydroxyl group, while LiAlH₄ may overreduce the double bond. Solvent choice (e.g., EtOH vs. THF) modulates selectivity .

Q. How can researchers resolve contradictions in spectral data arising from synthetic by-products or tautomerism?

  • Methodology :

  • By-product analysis : Use preparative HPLC to isolate impurities, followed by HRMS and 2D NMR to identify structures (e.g., diastereomers from incomplete cyclization) .
  • Tautomerism : Variable-temperature NMR (VT-NMR) distinguishes keto (δ 2.5–3.0 ppm for carbonyl protons) and enol (δ 5.5–6.5 ppm for vinyl protons) forms .

Q. What pharmacological activities are associated with derivatives of this spirocyclic scaffold, and how are structure-activity relationships (SAR) explored?

  • Methodology :

  • Anticancer screening : Derivatives with modified substituents (e.g., halogenation at the 1-ene position) are tested against cancer cell lines (IC₅₀ assays). SAR studies reveal that electron-withdrawing groups enhance cytotoxicity .
  • Enzyme inhibition : Docking simulations (e.g., using AutoDock Vina) predict binding to kinase ATP pockets. Experimental validation involves kinase activity assays (e.g., ADP-Glo™) .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Methodology :

  • Crystal growth : Slow vapor diffusion (e.g., hexane into EtOAc) produces diffraction-quality crystals. Low-temperature (100 K) data collection minimizes thermal motion .
  • Refinement : SHELXL resolves disorder in the tert-butyl group. Twinning analysis (e.g., using PLATON) corrects for pseudo-merohedral twinning .

Data Contradiction Analysis

  • Example : Conflicting HPLC purity reports (95% vs. 98%) may arise from:
    • Column variability : Different C18 columns resolve polar by-products inconsistently. Use orthogonal methods (e.g., LC-MS) .
    • Solvent impurities : THF peroxides co-elute with the compound. Pre-purify solvents with activated alumina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.